molecular formula C22H32O5 B593422 Galeopsin CAS No. 76475-16-6

Galeopsin

Cat. No.: B593422
CAS No.: 76475-16-6
M. Wt: 376.493
InChI Key: CVAJBQDXBZONMK-MQGJPIDWSA-N
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Chemical Reactions Analysis

Galeopsin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Galeopsin has a wide range of scientific research applications:

Comparison with Similar Compounds

Galeopsin is unique due to its specific structure and biological activities. Similar compounds include:

    Persianone: (CAS#170894-20-9)

    Hispanone: (CAS#82462-67-7)

    Leojaponin: (CAS#864817-63-0)

    Coronarin E: (CAS#117591-81-8)

    Hedychenone: (CAS#56324-54-0)

These compounds share structural similarities with this compound but differ in their individual atoms, functional groups, and substructures. They also exhibit different physicochemical properties, bioactivities, and pharmacological properties .

Properties

IUPAC Name

[(1S,2R,4aS,8aS)-1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3/t17-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAJBQDXBZONMK-MQGJPIDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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